U93631
Overview
Description
- U93631 is a GABAA receptor ligand with a novel chemical structure.
- It binds to GABAA receptors and has an IC50 of 100 nM.
- When applied to recombinant GABAA receptors, it induces a rapid, time-dependent decay of GABA-induced whole-cell Cl-currents .
- The compound’s molecular formula is C17H21N3O2.
Mechanism of Action
Target of Action
U 93631, also known as tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate, primarily targets the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a key role in inhibitory neurotransmission in the brain .
Mode of Action
U 93631 acts as an antagonist of the GABA A receptor . It binds to the GABA A receptor at a site that is similar to the binding site of picrotoxin, a potent neurotoxin and convulsant . The binding of U 93631 to the GABA A receptor decreases the probability of the chloride channel opening and stabilizes the receptor in an inactivated state .
Biochemical Pathways
The primary biochemical pathway affected by U 93631 is the GABAergic pathway . By acting as an antagonist of the GABA A receptor, U 93631 interferes with the normal functioning of this pathway, which is critical for inhibitory neurotransmission in the brain .
Result of Action
The binding of U 93631 to the GABA A receptor results in a decrease in the probability of the chloride channel opening, thereby stabilizing the receptor in an inactivated state . This leads to a rapid decay of gamma-aminobutyric acid (GABA)-induced currents .
Biochemical Analysis
Biochemical Properties
U 93631 interacts primarily with the GABA_A receptor, a crucial component in the central nervous system responsible for mediating inhibitory neurotransmission. By binding to the picrotoxin site on the GABA_A receptor, U 93631 stabilizes the receptor/Cl- channel complex in an inactivated state. This interaction results in the rapid decay of gamma-aminobutyric acid (GABA)-induced chloride currents . The compound’s ability to modulate GABA_A receptor activity makes it a valuable tool for studying inhibitory neurotransmission and related disorders.
Cellular Effects
U 93631 exerts significant effects on various cell types, particularly neurons. By inhibiting GABA_A receptor activity, U 93631 influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s action leads to decreased chloride ion influx, which can alter neuronal excitability and synaptic transmission . These effects are crucial for understanding the role of GABAergic signaling in neurological conditions such as epilepsy and anxiety disorders.
Molecular Mechanism
At the molecular level, U 93631 binds to the picrotoxin site on the GABA_A receptor, preventing the receptor from opening its chloride channel. This binding interaction stabilizes the receptor in an inactivated state, reducing the probability of chloride channel opening . The inhibition of chloride ion influx disrupts the hyperpolarization of neurons, thereby modulating neuronal excitability and synaptic transmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of U 93631 have been observed to change over time. The compound is stable at room temperature and can be stored for up to 12 months . Its activity may degrade over extended periods, necessitating careful handling and storage. Long-term studies have shown that U 93631 can cause sustained inhibition of GABA_A receptor activity, leading to prolonged alterations in neuronal function .
Dosage Effects in Animal Models
The effects of U 93631 vary with different dosages in animal models. At low doses, the compound effectively inhibits GABA_A receptor activity without causing significant adverse effects . At higher doses, U 93631 can induce toxic effects, including convulsions and neurotoxicity . These findings highlight the importance of dose optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
U 93631 is involved in metabolic pathways related to its interaction with the GABA_A receptor. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by hepatic enzymes . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to consider metabolic factors in experimental designs.
Transport and Distribution
Within cells and tissues, U 93631 is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites . Additionally, specific transporters and binding proteins may play a role in its cellular localization and accumulation.
Subcellular Localization
U 93631 predominantly localizes to the plasma membrane, where it interacts with the GABA_A receptor. The compound’s activity is influenced by its subcellular localization, as it must reach the receptor site to exert its effects . Post-translational modifications and targeting signals may also direct U 93631 to specific cellular compartments, further modulating its activity and function.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for U93631 are not widely documented in the literature.
- Industrial production methods are also scarce, which limits our understanding of large-scale synthesis.
Chemical Reactions Analysis
- U93631 interacts with GABAA receptors, affecting Cl-currents.
- It accelerates receptor desensitization, rather than acting as an open channel blocker.
- Common reagents and conditions related to its synthesis remain undisclosed.
Scientific Research Applications
- U93631’s applications span various fields:
Neuroscience: Investigating GABAA receptor function and modulation.
Pharmacology: Studying receptor kinetics and drug interactions.
Drug Development: Potential therapeutic applications.
Ion Channel Research: Understanding Cl-current regulation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are limited due to the scarcity of data.
- Further research may reveal unique features that distinguish U93631 from related ligands.
Properties
IUPAC Name |
tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBSEJKZKXIYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164988 | |
Record name | U 93631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152273-12-6 | |
Record name | U 93631 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152273126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | U 93631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.